CCT251545: A Technical Guide to its Mechanism of Action as a Selective CDK8/19 Inhibitor
CCT251545: A Technical Guide to its Mechanism of Action as a Selective CDK8/19 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT251545 is a potent and selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3] Initially identified through a cell-based screen for inhibitors of the WNT signaling pathway, its mechanism of action is centered on the ATP-competitive inhibition of the kinase activity of CDK8 and CDK19, which are components of the Mediator complex.[1][4] This inhibition leads to downstream effects on WNT pathway-regulated gene expression and the phosphorylation of STAT1, ultimately demonstrating anti-tumor activity in preclinical models of WNT-dependent cancers.[2][5] This technical guide provides an in-depth overview of the mechanism of action of CCT251545, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action
CCT251545 acts as a selective ATP-competitive inhibitor of CDK8 and CDK19.[4] These kinases are part of the Mediator complex, a crucial transcriptional co-regulator. By binding to the ATP pocket of CDK8 and CDK19, CCT251545 prevents the phosphorylation of their downstream targets. This leads to the modulation of gene expression programs controlled by various signaling pathways, most notably the WNT/β-catenin pathway.[5]
A key downstream effect of CDK8/19 inhibition by CCT251545 is the reduction of STAT1 phosphorylation at serine 727 (pSTAT1 S727), which serves as a robust biomarker of target engagement both in vitro and in vivo.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of CCT251545.
Table 1: In Vitro Potency and Target Engagement
| Parameter | Target/Cell Line | Value | Reference |
| Biochemical IC50 | CDK8 | 7 nM | [1] |
| CDK19 | 6 nM | [1] | |
| WNT Signaling IC50 | 7dF3 cells | 5 nM | [2][6] |
| LS174T cells | 0.023 ± 0.011 µM | [7] | |
| SW480 cells | 0.190 ± 0.030 µM | [7] | |
| pSTAT1 S727 IC50 | SW620 cells | 9 nM | [1] |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Parameter | Species | Value | Reference |
| Oral Bioavailability (F) | Mouse, Rat, Dog | >50% at 0.5 mg/kg | [1] |
| Tumor Growth Inhibition | SW620 colorectal cancer xenografts | Demonstrated | [1] |
| MMTV-WNT-1 breast cancer allografts | Demonstrated | [1] | |
| COLO 205 human colon cancer xenografts | Reduces tumor growth at 70 mg/kg bid | [8] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by CCT251545.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell-Based WNT Signaling Assay (Luciferase Reporter)
This assay measures the activity of the WNT signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.
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Cell Seeding: Seed 7dF3 cells (or other suitable reporter cell lines like LS174T, SW480) at a density of 20,000 cells/well into 96-well cell culture plates.[6]
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Incubation: Incubate the cells overnight to allow for attachment.[6]
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Treatment: Treat the cells with CCT251545 at a range of concentrations (e.g., 0.068 nM to 9.1 µM).[6]
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Incubation: Incubate for a defined period (e.g., 2 or 6 hours).[6]
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Lysis and Reporter Assay: Wash the cells with PBS and lyse them. Measure luciferase activity using a luminometer according to the manufacturer's protocol for the specific luciferase assay system used.
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Data Analysis: Calculate IC50 values by plotting the percentage of inhibition of luciferase activity against the log concentration of CCT251545.
CDK8/19 Reporter Displacement Assay
This biochemical assay determines the binding affinity and kinetics of CCT251545 to CDK8 and CDK19.
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Principle: The assay is based on the competitive displacement of a fluorescently labeled reporter probe that binds to the ATP-binding site of CDK8 or CDK19.[2][5]
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Assay Components:
-
Purified recombinant CDK8/cyclin C or CDK19/cyclin C complex.
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A reporter probe with a fast binding kinetic signature.
-
CCT251545 at various concentrations.
-
-
Procedure:
-
Incubate the CDK8/cyclin C or CDK19/cyclin C complex with the reporter probe, resulting in an optical signal.
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Add CCT251545 at a range of concentrations.
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The competitive displacement of the probe by CCT251545 leads to a quantifiable loss of the optical signal.
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-
Data Analysis: Determine IC50 values and kinetic parameters (Kd) from the concentration-response curves.[2]
SILAC-Based Affinity Capture for Target Identification
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with affinity chromatography is used to identify the cellular targets of CCT251545.
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Cell Culture: Culture cells (e.g., SW620) in media containing either "light" (normal) or "heavy" (isotope-labeled, e.g., ¹³C₆, ¹⁵N₂-lysine and ¹³C₆, ¹⁵N₄-arginine) amino acids for several passages to achieve complete labeling.[9][10]
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Cell Lysis: Lyse both "light" and "heavy" labeled cell populations.
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Affinity Chromatography:
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Immobilize a derivative of CCT251545 onto a solid support (e.g., agarose beads) to create an affinity matrix.
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Incubate the "heavy" labeled cell lysate with the affinity matrix.
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In a parallel experiment, incubate the "heavy" labeled lysate with the affinity matrix in the presence of an excess of free CCT251545 (competition).
-
Incubate the "light" labeled lysate with a control matrix (no compound).
-
-
Protein Elution and Digestion: Wash the beads to remove non-specific binders, then elute the bound proteins. Combine the eluates from the different conditions and digest the proteins into peptides.
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LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Identify and quantify the relative abundance of proteins in the different samples based on the "light" and "heavy" isotopic signatures. Proteins that are significantly enriched in the affinity pulldown and competed off by free CCT251545 are identified as specific binding partners.
Experimental Workflow
The following diagram illustrates the overall workflow for the discovery and characterization of CCT251545.
Conclusion
CCT251545 is a well-characterized and highly selective chemical probe for CDK8 and CDK19. Its mechanism of action, involving the inhibition of the WNT signaling pathway and STAT1 phosphorylation, has been robustly demonstrated through a variety of in vitro and in vivo studies. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the fields of oncology, cell signaling, and drug discovery who are interested in utilizing CCT251545 to further explore the roles of CDK8 and CDK19 in health and disease.
References
- 1. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. CCT251545 | CAS:1661839-45-7 | Orally bioavailable and potent WNT signaling inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Identification of Protein Interaction Partners in Mammalian Cells Using SILAC-immunoprecipitation Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
